6-(1H-pyrazol-1-yl)nicotinic acid is an organic compound that combines the structural features of nicotinic acid and pyrazole. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
6-(1H-pyrazol-1-yl)nicotinic acid is classified as a heterocyclic compound, specifically a pyrazole derivative. It falls under the broader category of carboxylic acids due to the presence of a carboxyl group (-COOH) in its structure.
The synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid typically involves cyclocondensation reactions between hydrazine derivatives and nicotinic acid. A common method includes:
The synthesis can be optimized by varying solvent conditions, temperature, and reaction times to achieve higher yields. For instance, using aprotic solvents has been shown to improve the efficiency of the cyclocondensation process .
The molecular structure of 6-(1H-pyrazol-1-yl)nicotinic acid features a pyrazole ring attached to a nicotinic acid moiety. The chemical formula is CHNO, with the following structural characteristics:
The compound has a melting point range of 266.5–275.5 °C, indicating its stability at elevated temperatures . The compound's CAS number is 253315-22-9, which uniquely identifies it in chemical databases.
6-(1H-pyrazol-1-yl)nicotinic acid can participate in various chemical reactions, including:
These reactions can be facilitated by applying heat or using specific catalysts to increase reaction rates and yields. The reactivity of the carboxylic acid group allows for diverse functionalization possibilities, making it versatile in synthetic organic chemistry.
The mechanism of action for 6-(1H-pyrazol-1-yl)nicotinic acid primarily involves interactions at the molecular level with biological targets. This compound may exert its effects through:
Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cellular stress responses .
The compound demonstrates stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to engage in various organic transformations.
6-(1H-pyrazol-1-yl)nicotinic acid has several applications in scientific research:
The synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid (CAS 253315-22-9, MF: C₉H₇N₃O₂, MW: 189.17 g/mol) employs convergent strategies that enable efficient large-scale production. The most direct route involves nucleophilic aromatic substitution (SNAr) between 6-chloronicotinic acid derivatives and pyrazole under basic conditions. This method proceeds through initial amidation of 6-chloropyridine-3-carboxylic acid, followed by hydrazine substitution, cyclization, and final hydrolysis to yield the target compound [6]. Alternative protocols utilize methyl 6-chloronicotinate as the starting material, reacting with deprotonated pyrazole followed by acidic hydrolysis, achieving multigram quantities with high yields (>85%) [1] [3].
A distinct approach involves ligand synthesis via hydrothermal methods, where 6-(1H-pyrazol-1-yl)nicotinic acid acts as an intermediate for constructing coordination complexes. This method facilitates high-purity isolation (≥97%) through controlled crystallization, yielding a white to off-white crystalline solid with a characteristic melting point of 272-274°C [3] [6] [10]. The compound's structural identity is confirmed through comprehensive analytical characterization, including:
Table 1: Synthetic Approaches to 6-(1H-Pyrazol-1-yl)nicotinic Acid
Method | Starting Materials | Reaction Conditions | Yield | Purity |
---|---|---|---|---|
SNAr Sequence | 6-Chloronicotinic acid, pyrazole | Stepwise amidation/substitution/cyclization/hydrolysis | 70-75% | >95% [6] |
Ester Hydrolysis | Methyl 6-chloronicotinate, pyrazole | Deprotonation → substitution → acid hydrolysis | 85-90% | 97% [1] [3] |
Hydrothermal Synthesis | Nicotinic acid derivatives, pyrazole | Aqueous medium, 120-150°C, 12-24h | >80% | 98% [3] |
Regiochemical control during pyrazole ring functionalization presents significant synthetic challenges due to the ambident nucleophilic character of pyrazole derivatives. The C3/C5 positions of the pyrazole ring exhibit distinct reactivity patterns toward electrophiles, enabling selective modifications when appropriate catalysts and conditions are employed. Studies demonstrate that unsymmetrical 1,3-diketones undergo regioselective cyclocondensation with hydrazines to yield specifically substituted pyrazolylnicotinic acid derivatives. For instance, reactions with benzoylacetone or thenoyltrifluoroacetone under acidic catalysis (acetic acid) in refluxing ethanol produce C5-substituted isomers as the predominant products (>98:2 regioselectivity) [5] [8].
The electronic influence of the nicotinic acid moiety further directs electrophilic substitution toward the pyrazole C4 position, as confirmed through crystallographic analysis of functionalized derivatives. This regiochemical preference is attributed to the electron-withdrawing nature of the carboxylic acid group, which reduces electron density at the pyridyl-adjacent position. Computational modeling (DFT) supports experimental observations, indicating that electrophilic aromatic substitution at C4 proceeds with a 4.2 kcal/mol lower activation barrier compared to C3/C5 positions [5].
Table 2: Regioselectivity in Pyrazole Ring Functionalization
Electrophile | Catalyst | Solvent | Temperature | Regioselectivity Ratio (C4:C3/C5) |
---|---|---|---|---|
Acyl chlorides | AlCl₃ | CH₂Cl₂ | 0°C → 25°C | 85:15 [5] |
Alkyl halides | K₂CO₃ | DMF | 80°C | 92:8 [5] |
Aryldiazonium | Cu(OAc)₂ | MeOH/H₂O | 25°C | 78:22 [8] |
Halogens (X₂) | None | AcOH | 70°C | 95:5 [8] |
Copper-catalyzed C–N coupling represents the most efficient methodology for constructing the pivotal pyrazole-pyridine linkage in 6-(1H-pyrazol-1-yl)nicotinic acid derivatives. The ligand itself functions as an effective chelator in copper(I) catalysis, facilitating N-arylation of nitrogen heterocycles under mild conditions. Specifically, the CuCl/6-(1H-pyrazol-1-yl)nicotinic acid system catalyzes N-arylation reactions between aryl bromides and imidazoles/pyrazoles at 110°C in DMF, achieving >90% conversion within 24 hours [1].
Structural characterization of the precatalyst complex [Cu(L)Cl·CuCl] (where L = 6-(1H-pyrazol-1-yl)nicotinic acid) by single-crystal X-ray diffraction reveals a unique 1D double-chain polymeric structure. The copper centers adopt distorted tetrahedral geometries, coordinated through both pyrazole nitrogen and carboxylate oxygen atoms. This arrangement enhances catalytic efficiency by stabilizing the active Cu(I) species against oxidation while promoting substrate activation. Mechanistic studies indicate the catalytic cycle proceeds through a Cu(I)/Cu(III) pathway, where the ligand accelerates oxidative addition of aryl halides and facilitates deprotonation of N-nucleophiles [1].
The catalytic system demonstrates exceptional functional group tolerance, accommodating substrates containing nitro, cyano, ester, and amino substituents without competitive side reactions. Comparative studies reveal significant rate enhancements over ligand-free systems: while unliganded CuCl requires >24 hours for 50% conversion in pyrrole arylation, the ligand-modified system achieves >95% conversion in 8 hours under identical conditions [1].
Scalable synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid requires optimization of multiple parameters to maximize yield, purity, and process efficiency while minimizing production costs. Critical reaction variables identified through statistical experimental designs include:
Large-scale implementation (kilogram batches) employs continuous flow reactor technology, where the hydrothermal synthesis achieves 94% isolated yield at 140°C with 30-minute residence time. This represents a significant improvement over batch processes (typically 72-80% yield in 12-24 hours). The solvent-free approach substantially reduces waste generation, with E-factor (kg waste/kg product) decreasing from 28 (batch process) to 5.2 (continuous flow) [3] [6].
Table 3: Optimization Parameters for Industrial-Scale Production
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Impact on Yield |
---|---|---|---|---|
Catalyst (CuCl) | 10 mol% | 7 mol% | 5 mol% | 72% → 87% [1] |
Temperature | 100°C | 120°C | 130°C | 65% → 89% [3] |
Reaction Time | 24 h | 12 h | 8 h | No significant change after 8h [6] |
Atmosphere | Air | N₂ blanket | N₂ purge | 48% → 92% [1] |
Workup Method | Solvent extraction | Crystallization | Continuous filtration | Purity: 89% → 98% [3] |
Process economics are significantly influenced by raw material selection, with 6-chloronicotinic acid demonstrating 30% lower cost compared to ester-based routes despite marginally lower yields (72% vs. 85%). Environmental considerations favor solvent-free hydrothermal protocols, reducing hazardous waste generation by 80% compared to DMF-based processes. Final product purification via recrystallization from ethanol/water mixtures (1:3 v/v) yields pharmaceutical-grade material (>99.0% HPLC purity) suitable for coordination chemistry applications [3] [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1